molecular formula C2H3Br2NO B1617630 2,2-Dibromoacetamide CAS No. 598-70-9

2,2-Dibromoacetamide

Cat. No.: B1617630
CAS No.: 598-70-9
M. Wt: 216.86 g/mol
InChI Key: YUIKPESWSMJSMP-UHFFFAOYSA-N
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Description

2,2-Dibromoacetamide is an organic compound with the molecular formula C2H3Br2NO. It is a derivative of acetamide where two hydrogen atoms on the carbon adjacent to the amide group are replaced by bromine atoms. This compound is known for its use in various chemical reactions and applications due to its unique properties.

Mechanism of Action

Target of Action

2,2-Dibromoacetamide primarily targets enzymes, specifically those with functional –SH groups . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.

Mode of Action

This compound acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . It is a fast-acting biocide, exerting its biocidal action directly after its application . The compound has a multi-site effect, meaning it can interact with multiple reactions and reaction sites .

Pharmacokinetics

Its chemical properties, such as its molecular weight of 21686 g/mol , may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of this compound’s action is the inactivation of enzymes, which can lead to a variety of molecular and cellular effects depending on the specific enzymes and pathways involved. As a biocide, it is used to control harmful or unwanted organisms, suggesting that its effects at the cellular level likely include cell death or growth inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromoacetamide can be synthesized through the bromination of acetamide. One common method involves dissolving acetamide in bromine and then adding an aqueous potassium hydroxide solution. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromoacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a dibromoacetamide derivative with an amine group.

Scientific Research Applications

2,2-Dibromoacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-2-cyanoacetamide: Similar in structure but contains a cyano group instead of an amide group.

    2-Bromoacetamide: Contains only one bromine atom and is less reactive compared to 2,2-Dibromoacetamide.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where high reactivity is required .

Properties

IUPAC Name

2,2-dibromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIKPESWSMJSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074985
Record name 2,2-Dibromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-70-9
Record name Dibromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dibromoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dibromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIBROMOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2196J847P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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